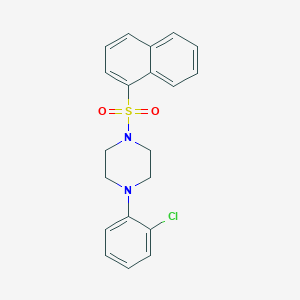
4-bromo-N-cyclohexyl-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-cyclohexyl-N-methylbenzenesulfonamide, also known as Bromocyclohexylmethylsulfonamide (BCM), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
BCM has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, BCM has been investigated for its anti-inflammatory and analgesic properties. In neuroscience, BCM has been used as a tool to study the function of ion channels and their role in synaptic transmission. In materials science, BCM has been used as a building block for the synthesis of novel materials with unique physical and chemical properties.
Mechanism of Action
BCM is known to modulate the activity of ion channels, specifically the TRPV1 channel, which is involved in pain sensation and inflammation. BCM has been shown to inhibit the activity of TRPV1 channels, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
BCM has been shown to have anti-inflammatory and analgesic effects in various animal models. In addition, BCM has been shown to reduce the release of pro-inflammatory cytokines and chemokines, indicating its potential as a therapeutic agent for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of BCM is its ability to selectively inhibit the activity of TRPV1 channels, making it a useful tool for studying the role of these channels in various physiological and pathological processes. However, one of the limitations of BCM is its relatively low potency, which may require higher concentrations for effective inhibition.
Future Directions
There are several future directions for research on BCM, including the development of more potent analogs, the investigation of its potential as a therapeutic agent for various inflammatory diseases, and the exploration of its applications in materials science. In addition, further studies are needed to fully understand the mechanism of action of BCM and its effects on other ion channels and biological processes.
Conclusion:
In conclusion, BCM is a promising compound with potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. Its ability to selectively modulate the activity of TRPV1 channels makes it a useful tool for studying the role of these channels in various physiological and pathological processes. Further research is needed to fully understand the mechanism of action of BCM and its potential as a therapeutic agent for various inflammatory diseases.
Synthesis Methods
BCM can be synthesized by reacting N-cyclohexyl-N-methylbenzenesulfonamide with bromine in the presence of a suitable solvent and catalyst. The reaction yields BCM as a white solid with a melting point of 87-89°C.
properties
Molecular Formula |
C13H18BrNO2S |
|---|---|
Molecular Weight |
332.26 g/mol |
IUPAC Name |
4-bromo-N-cyclohexyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H18BrNO2S/c1-15(12-5-3-2-4-6-12)18(16,17)13-9-7-11(14)8-10-13/h7-10,12H,2-6H2,1H3 |
InChI Key |
AROHWWFAPGKATP-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245624.png)
![Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B245626.png)
![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)

![1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B245639.png)
![1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)



![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B245693.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245694.png)
![1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B245697.png)